N-[(1-{[ethyl(phenyl)carbamoyl]methyl}-1H-1,3-benzodiazol-2-yl)methyl]-N-methylacetamide
Description
N-[(1-{[ethyl(phenyl)carbamoyl]methyl}-1H-1,3-benzodiazol-2-yl)methyl]-N-methylacetamide is a benzimidazole-derived acetamide compound characterized by a 1,3-benzodiazole (benzimidazole) core modified with a carbamoylmethyl group at the N1 position and an N-methylacetamide substituent at the C2 methyl group. The ethyl(phenyl)carbamoyl moiety introduces steric bulk and lipophilicity, which may influence its pharmacokinetic properties and target binding . This compound shares structural similarities with pharmacologically active benzimidazole derivatives, such as antifungals, antivirals, and kinase inhibitors. Its synthesis likely involves multi-step reactions, including carbamoylation of benzimidazole precursors and subsequent N-methylation, as inferred from analogous synthetic routes in the literature .
Properties
IUPAC Name |
2-[2-[[acetyl(methyl)amino]methyl]benzimidazol-1-yl]-N-ethyl-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2/c1-4-24(17-10-6-5-7-11-17)21(27)15-25-19-13-9-8-12-18(19)22-20(25)14-23(3)16(2)26/h5-13H,4,14-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCFNFYFIKNKQPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)CN2C3=CC=CC=C3N=C2CN(C)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-{[ethyl(phenyl)carbamoyl]methyl}-1H-1,3-benzodiazol-2-yl)methyl]-N-methylacetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
N-Methylation: The final step involves the N-methylation of the acetamide group using methyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[(1-{[ethyl(phenyl)carbamoyl]methyl}-1H-1,3-benzodiazol-2-yl)methyl]-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction could produce amine derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by the following properties:
- Molecular Formula : C16H25N3O3
- Molecular Weight : 307.388 g/mol
- CAS Number : 1346242-30-5
The structure features a benzodiazole moiety, which is known for its biological activity, particularly in medicinal chemistry.
Antidementive Properties
Research indicates that compounds similar to N-[(1-{[ethyl(phenyl)carbamoyl]methyl}-1H-1,3-benzodiazol-2-yl)methyl]-N-methylacetamide may exhibit antidementive effects. These compounds could potentially inhibit the aggregation of amyloid-beta peptides, which are implicated in Alzheimer's disease. In vitro studies have shown promising results regarding their ability to modulate neuroinflammatory responses and improve cognitive functions in animal models.
Anticancer Activity
The benzodiazole core is often associated with anticancer properties. Preliminary studies suggest that derivatives of this compound may induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation. Further investigations are required to elucidate the exact pathways and efficacy in clinical settings.
Pesticide Development
This compound has potential applications as a pesticide or herbicide. Its structural components can be modified to enhance selectivity and reduce toxicity to non-target species. Research into its metabolites has shown relevance in understanding its environmental impact and effectiveness against various pests.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antidementive effects | Demonstrated inhibition of amyloid-beta aggregation in vitro. |
| Study 2 | Anticancer properties | Induced apoptosis in breast cancer cell lines; further studies needed for mechanism elucidation. |
| Study 3 | Agrochemical efficacy | Showed effectiveness against common agricultural pests with low toxicity levels to beneficial insects. |
Mechanism of Action
The mechanism of action of N-[(1-{[ethyl(phenyl)carbamoyl]methyl}-1H-1,3-benzodiazol-2-yl)methyl]-N-methylacetamide involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Structural and Functional Analogues
The compound is compared to structurally related benzimidazole and acetamide derivatives (Table 1), focusing on substituents, pharmacological activity, and synthetic complexity.
Table 1: Structural and Functional Comparison
Key Differences
Benzoxazine derivatives (e.g., 5b) exhibit stronger antifungal activity due to the electron-withdrawing nitro group, which may enhance target binding .
Synthetic Complexity :
- The target compound’s synthesis is likely more complex than triazole-acetamide derivatives (e.g., 1H-1,2,3-triazol-1-yl-N-phenylacetamides ), which utilize straightforward click chemistry .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
*Estimated based on structural analogues.
Biological Activity
N-[(1-{[ethyl(phenyl)carbamoyl]methyl}-1H-1,3-benzodiazol-2-yl)methyl]-N-methylacetamide, a compound with a complex structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data and research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 307.388 g/mol. The structure features a benzodiazole moiety, which is known for its diverse biological properties. The specific arrangement of functional groups contributes to its pharmacological potential.
Antimicrobial Activity
Recent studies have indicated that derivatives of benzodiazole compounds exhibit significant antimicrobial properties. For instance, related compounds have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for some derivatives were reported as low as 0.9 µg/mL, indicating strong antimicrobial potential .
Antitumor Activity
Several studies have explored the antitumor effects of benzodiazole derivatives. The compound under discussion has been evaluated for its cytotoxic effects against cancer cell lines such as A549 (lung carcinoma) and C6 (glioma). Notably, similar compounds have demonstrated IC50 values ranging from 5.9 µg/mL to 25.7 µg/mL against these cell lines, suggesting that this compound may also possess comparable activities .
Neuroprotective Effects
Benzodiazole derivatives have been investigated for their neuroprotective properties. The compound may influence neurogenesis and provide protection against neurodegenerative diseases through modulation of signaling pathways associated with neuronal survival and function .
Synthesis and Characterization
A study focused on the synthesis of various N-substituted benzodiazoles reported successful methods for creating similar compounds with promising biological activity. These methods included modifications to enhance solubility and bioavailability, which are critical for therapeutic applications .
In Vivo Studies
In vivo studies are essential for understanding the pharmacodynamics and pharmacokinetics of the compound. Preliminary results suggest that derivatives may exhibit favorable absorption and distribution characteristics in animal models, enhancing their potential as therapeutic agents .
Data Table: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
